molecular formula C2Cl3NS2 B027620 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride CAS No. 75318-43-3

4,5-Dichloro-1,2,3-dithiazol-1-ium chloride

Cat. No. B027620
CAS RN: 75318-43-3
M. Wt: 208.5 g/mol
InChI Key: NIZMCFUMSHISLW-UHFFFAOYSA-M
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Description

“4,5-Dichloro-1,2,3-dithiazol-1-ium chloride”, also known as Appel’s salt, is an organosulfur compound . It is the chloride salt of the 4,5-dichloro-1,2,3-dithiazolium cation . It is a green solid that is poorly soluble in organic solvents .


Synthesis Analysis

Appel’s salt is obtained by the addition of acetonitrile or chloroacetonitrile (1 equiv) to a solution of sulfur dichloride (5 equiv) in dichloromethane (50 mL). Adogen® (3–4 drops) is then added and the reaction is placed in a bowl of cold water. The mixture is left for 18 hours without stirring under CaCl2 tube protection .


Molecular Structure Analysis

The molecular formula of “4,5-Dichloro-1,2,3-dithiazol-1-ium chloride” is C2Cl3NS2 . The molecular weight is 208.52 g/mol . The structure of this compound has been solved by direct method and refined on F2 using full-matrix least squares .


Chemical Reactions Analysis

Most primary arylamines react readily with 4,5-dichloro-1,2,3-dithiazolium chloride to give, after treatment with tertiary amine base (2 equiv.), the corresponding N-aryl-4-chloro-5H-1,2,3-dithiazolimines in good to excellent yields .


Physical And Chemical Properties Analysis

“4,5-Dichloro-1,2,3-dithiazol-1-ium chloride” is a green solid that is poorly soluble in organic solvents . It has a melting point of 172° (dec) and should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Organic Synthesis

Appel’s salt is used in organic synthesis. For instance, it reacts with 2-(phenylsulfonyl)acetonitrile in the presence of pyridine to produce S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate and (Z)-2-(4-chloro-5 H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile .

Antimicrobial Activity

Monocyclic 1,2,3-dithiazoles, which can be synthesized using Appel’s salt, have shown promising antimicrobial properties . They have been found to act as fungicides , antibacterials , and antivirals .

Antitumor Activity

N-aryl-1,2,3-dithiazol-5 H-imines, which can be synthesized from Appel’s salt, have demonstrated antitumor activity . This could be due to the 1,2,3-dithiazole ring, which acts as a powerful inhibitor of several enzymes that are structurally related to serine proteases .

Synthesis of Heterocycles

Appel’s salt is used in the synthesis of various heterocycles through ANRORC style ring transformations . For example, the thermolysis of N-aryldithiazolimines can afford benzothiazoles , benzimidazoles , thiazolopyridines , and benzoxazines .

Synthesis of N-Aryl-1,2,3-dithiazolimines

Appel’s salt reacts with N-aryl- S, S-dimethyl-sulfimides to give the corresponding N-aryl-(4-chloro-5 H-1,2,3-dithiazolylidene)benzenamines . This reaction proceeds in the absence of base and provides an alternative route to N-aryl-1,2,3-dithiazolimines .

Inhibitor of Nitrification in Soil

Although not directly related to Appel’s salt, its structural analog, 3,4-Dichloro-1,2,5-thiadiazole, is a potent inhibitor of nitrification in soil . This suggests potential applications of Appel’s salt in agriculture.

Mechanism of Action

Target of Action

4,5-Dichloro-1,2,3-dithiazol-1-ium chloride, also known as Appel’s salt, is an organosulfur compound . It is commonly used to synthesize monocyclic 1,2,3-dithiazoles, which act as fungicides, antibacterials, antivirals, or anticancer agents . The primary targets of Appel’s salt are therefore the biological systems affected by these agents.

Mode of Action

The cation of Appel’s salt is highly electrophilic . It readily hydrolyzes and protic nucleophiles displace one chloride . This displacement reaction is a key part of its interaction with its targets, leading to changes in the target molecules.

Biochemical Pathways

Given its use in the synthesis of fungicides, antibacterials, antivirals, and anticancer agents , it can be inferred that the compound likely interacts with a variety of biochemical pathways related to these biological systems.

Result of Action

The result of Appel’s salt action is dependent on the specific biological system it interacts with. In the context of its use in the synthesis of fungicides, antibacterials, antivirals, and anticancer agents , the compound’s action likely results in the inhibition or destruction of harmful biological entities.

Action Environment

Appel’s salt is a green solid that is poorly soluble in organic solvents . It is recommended to be stored at 4°C in a sealed storage, away from moisture . These environmental factors can influence the compound’s action, efficacy, and stability. For instance, moisture could potentially lead to premature hydrolysis of the compound, reducing its efficacy.

Safety and Hazards

This compound may develop acidic and sulfur-containing vapors and should be used only in a well-ventilated fume hood . It is stable at ambient temperature but decomposes on prolonged exposure to air, becoming a black sticky mess within a few days . The safety information includes GHS07 Signal Word Warning and Hazard Statements H302-H315-H319-H335 .

Future Directions

The reactivity of “4,5-Dichloro-1,2,3-dithiazol-1-ium chloride” with primary arylamines suggests potential for further exploration in the synthesis of N-aryl-4-chloro-5H-1,2,3-dithiazolimines . Additionally, the ANRORC-style mechanism leading to a ring transformation presents interesting possibilities for future research .

properties

IUPAC Name

4,5-dichlorodithiazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2NS2.ClH/c3-1-2(4)6-7-5-1;/h;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZMCFUMSHISLW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NS[S+]=C1Cl)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455049
Record name 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride
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Molecular Weight

208.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-1,2,3-dithiazol-1-ium chloride

CAS RN

75318-43-3
Record name 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride
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Record name 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichloro-1,2,3-dithiazolium chloride
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Record name 4,5-DICHLORO-1,2,3-DITHIAZOL-1-IUM CHLORIDE
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